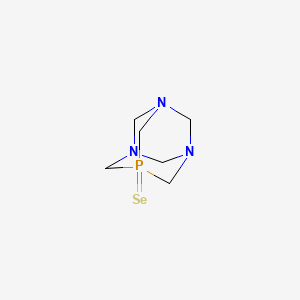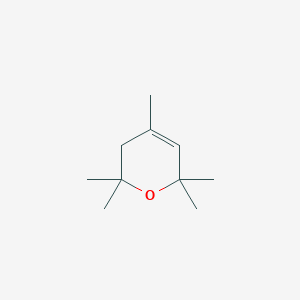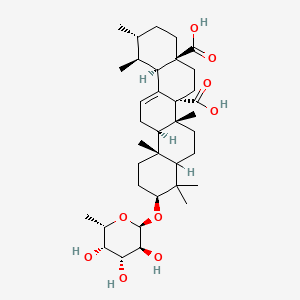
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. It is a derivative of cyclophosphamide, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by its unique structure, which includes a phosphoramide group and chloroethyl groups, making it a potent alkylating agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out in a closed reaction vessel, with the mixture being cooled to a temperature range of -15 to -10°C. Continuous stirring is maintained while the solution of 3-aminopropan-1-ol and an auxiliary base is added slowly. The reaction mixture is then gradually warmed to 20-40°C and stirred until the conversion of substrates is complete .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert solvents and precise temperature control are crucial to the success of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphoramide derivatives, while substitution reactions can produce various substituted phosphoramide compounds.
Applications De Recherche Scientifique
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with DNA.
Medicine: As a derivative of cyclophosphamide, it is investigated for its potential use in cancer therapy and immunosuppression.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
Mécanisme D'action
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide involves its ability to form cross-links with DNA. This cross-linking interferes with DNA replication and transcription, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: A closely related compound with similar structure and applications.
Ifosfamide: Another derivative with similar alkylating properties.
Melphalan: A related compound used in cancer therapy.
Uniqueness
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific structural modifications, which enhance its stability and reactivity compared to other similar compounds. Its trimethyl substitution provides distinct chemical properties that can be advantageous in certain applications .
Propriétés
Numéro CAS |
78110-32-4 |
|---|---|
Formule moléculaire |
C10H20Cl2NO3P |
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4,5,6-trimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C10H20Cl2NO3P/c1-8-9(2)15-17(14,16-10(8)3)13(6-4-11)7-5-12/h8-10H,4-7H2,1-3H3 |
Clé InChI |
ILXUCNAYDRMKPL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OP(=O)(OC1C)N(CCCl)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


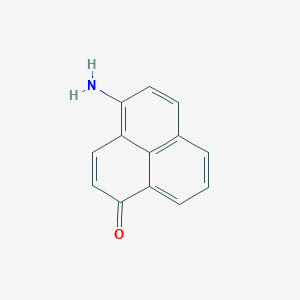
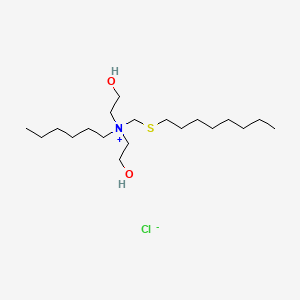
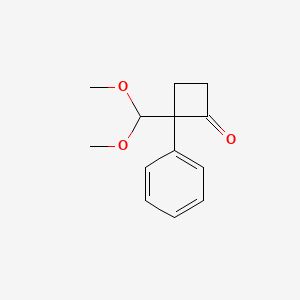
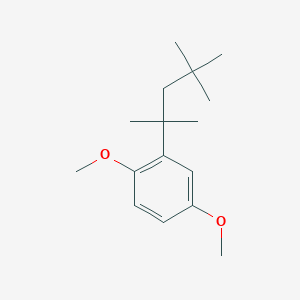
![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
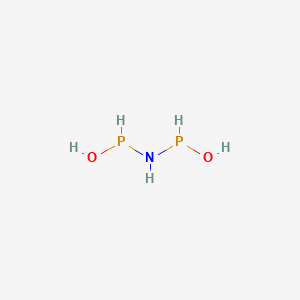
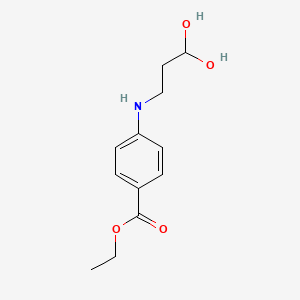
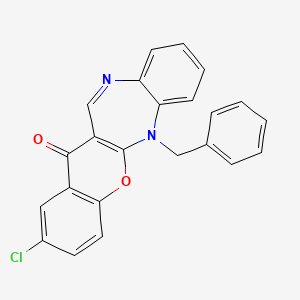
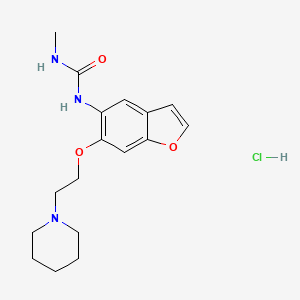
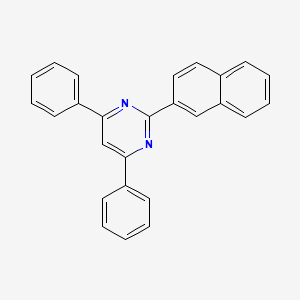
![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)
